Cas no 1206992-41-7 (2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole)

2-(Benzylsulfanyl)-1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole is a substituted imidazole derivative exhibiting potential utility in medicinal chemistry and pharmaceutical research. Its structural features, including the benzylsulfanyl moiety, 3-chlorophenyl group, and 4-methylphenyl substitution, contribute to its versatility as a scaffold for bioactive compound development. The compound's imidazole core is known for its role in modulating biological activity, while the chlorophenyl and methylphenyl groups may enhance lipophilicity and binding affinity. This molecule is of interest for applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. Its synthetic accessibility and functional group compatibility further support its use in structure-activity relationship studies.
2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole structure
1206992-41-7 structure
Product Name:2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole
CAS No:1206992-41-7
MF:C23H19ClN2S
MW:390.928363084793
CID:5444547
PubChem ID:49672348
Update Time:2025-06-22

2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • AKOS024477897
    • F2964-3091
    • 2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole
    • 1206992-41-7
    • 2-benzylsulfanyl-1-(3-chlorophenyl)-5-(4-methylphenyl)imidazole
    • 2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole
    • 1-(3-Chlorophenyl)-5-(4-methylphenyl)-2-[(phenylmethyl)thio]-1H-imidazole
    • Inchi: 1S/C23H19ClN2S/c1-17-10-12-19(13-11-17)22-15-25-23(27-16-18-6-3-2-4-7-18)26(22)21-9-5-8-20(24)14-21/h2-15H,16H2,1H3
    • InChI Key: NDCQXYCHRJNBEO-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC=C2)N(C2=CC=CC(Cl)=C2)C(C2=CC=C(C)C=C2)=CN=1

Computed Properties

  • Exact Mass: 390.0957475g/mol
  • Monoisotopic Mass: 390.0957475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 594.9±60.0 °C(Predicted)
  • pka: 3.06±0.70(Predicted)

2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2964-3091-2μmol
2-(benzylsulfanyl)-1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole
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F2964-3091-2mg
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F2964-3091-3mg
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F2964-3091-4mg
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F2964-3091-5mg
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